1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features a triazole ring, a carbazole moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves the reaction of polyfunctionalized triazoles with various reagents. For instance, the reaction of triazole derivatives with β-dicarbonyl compounds in ortho-phosphoric acid can yield the desired product . Additionally, the reaction of triazole derivatives with arylidene malononitriles in dimethylformamide (DMF) can also produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Substitution: Reagents such as β-dicarbonyl compounds and arylidene malononitriles in solvents like DMF are used for substitution reactions.
Major Products Formed
Scientific Research Applications
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activities, including antifungal, anticancer, and antiviral properties.
Materials Science: The unique structure of the compound makes it a potential candidate for use in organic electronics and photonics.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfanyl and carbazole moieties may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as Ravuconazole, Estazolam, and Alprazolam share the triazole ring and exhibit various biological activities.
Carbazole Derivatives: Compounds like Carvedilol and Prazosin contain the carbazole moiety and are used in medicinal applications.
Uniqueness
1-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to its combination of a triazole ring, a carbazole moiety, and a propanol group
Properties
Molecular Formula |
C25H28N4OS |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C25H28N4OS/c1-17-11-13-18(14-12-17)24-26-27-25(28(24)2)31-16-19(30)15-29-22-9-5-3-7-20(22)21-8-4-6-10-23(21)29/h3,5,7,9,11-14,19,30H,4,6,8,10,15-16H2,1-2H3 |
InChI Key |
MKKCCKXAOUXRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(CN3C4=C(CCCC4)C5=CC=CC=C53)O |
Origin of Product |
United States |
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